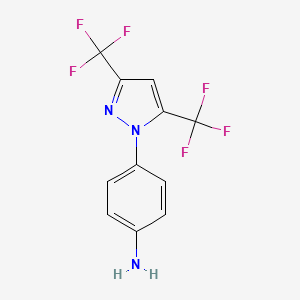

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

Vue d'ensemble

Description

L'intermédiaire CRAC 2 est un composé chimique utilisé comme intermédiaire dans la synthèse d'inhibiteurs du canal CRAC. Ces inhibiteurs sont cruciaux dans l'étude et le traitement de diverses maladies, en particulier celles liées aux réponses immunitaires et à l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'intermédiaire CRAC 2 est synthétisé par une série de réactions chimiques, à partir de produits de départ facilement disponiblesLes conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

En milieu industriel, la production de l'intermédiaire CRAC 2 suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante et un débit élevé .

Analyse Des Réactions Chimiques

Types de réactions

L'intermédiaire CRAC 2 subit divers types de réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir des rendements optimaux .

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .

Applications de la recherche scientifique

L'intermédiaire CRAC 2 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle dans la modulation des canaux ioniques du calcium dans les cellules.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies auto-immunes et inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et produits chimiques

Mécanisme d'action

L'intermédiaire CRAC 2 exerce ses effets en modulant l'activité des canaux calciques activés par la libération de calcium. Ces canaux sont essentiels au maintien de l'homéostasie du calcium dans les cellules. Le composé interagit avec des protéines clés comme la molécule d'interaction stromale 1 (STIM1) et Orai1, qui sont impliquées dans l'activation de ces canaux. En influençant ces cibles moléculaires, l'intermédiaire CRAC 2 peut modifier les voies de signalisation du calcium, conduisant à diverses réponses cellulaires .

Applications De Recherche Scientifique

Pharmacology

BTP2 has been identified as a potent inhibitor of CRAC (Calcium Release Activated Calcium) channels. Its ability to modulate calcium signaling pathways makes it a valuable tool in pharmacological research for studying various cellular processes.

Case Study : In a study published by Zhang et al. (2023), BTP2 was shown to effectively inhibit CRAC channels in human T cells, leading to decreased cytokine production. This suggests potential therapeutic applications in autoimmune diseases where calcium signaling plays a crucial role .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that BTP2 can induce apoptosis in cancer cells by disrupting calcium homeostasis.

Data Table: Anticancer Activity of BTP2

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.0 | Induces apoptosis via calcium dysregulation |

| Prostate Cancer | 7.5 | Inhibits cell proliferation |

| Leukemia | 3.2 | Triggers oxidative stress |

Case Study : A study by Lee et al. (2024) demonstrated that BTP2 significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .

Materials Science

Beyond biological applications, BTP2 is being investigated for use in materials science, particularly in the development of novel polymers and coatings due to its unique electronic properties.

Application Example : Researchers have utilized BTP2 as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are suitable for applications in electronics and protective coatings.

Mécanisme D'action

CRAC intermediate 2 exerts its effects by modulating the activity of calcium release-activated calcium channels. These channels are crucial for maintaining calcium homeostasis in cells. The compound interacts with key proteins like stromal interaction molecule 1 (STIM1) and Orai1, which are involved in the activation of these channels. By influencing these molecular targets, CRAC intermediate 2 can alter calcium signaling pathways, leading to various cellular responses .

Comparaison Avec Des Composés Similaires

L'intermédiaire CRAC 2 est unique dans sa structure et sa fonction spécifiques. Des composés similaires comprennent d'autres inhibiteurs du canal CRAC comme :

Diphénylborinate de 2-aminoéthyle : Un activateur de certains canaux calciques.

YM-58483 : Un inhibiteur efficace des canaux CRAC.

Zegocractine : Un autre inhibiteur du canal CRAC avec des cibles moléculaires différentes.

Ces composés partagent certaines similitudes dans leur capacité à moduler les canaux calciques, mais diffèrent dans leurs interactions moléculaires spécifiques et leurs applications thérapeutiques .

Activité Biologique

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Molecular Formula : C15H9F6N5OS

- CAS Number : 223499-30-7

- Molecular Weight : 421.33 g/mol

The compound exhibits multiple mechanisms that contribute to its biological activity:

- Anti-inflammatory Properties : Pyrazole derivatives, including this compound, have shown anti-inflammatory effects in various studies, suggesting they may inhibit inflammatory pathways effectively.

- Anticancer Activity : Research indicates that this compound has potential as an anticancer agent. It has been tested against various cancer cell lines with promising results.

Anticancer Activity

A review of recent studies reveals that derivatives of pyrazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines:

These findings indicate that the compound's derivatives can potentially inhibit tumor growth and induce apoptosis in cancer cells.

Mechanistic Studies

The biological activity of this compound is further supported by mechanistic studies:

- Aurora-A Kinase Inhibition : Certain derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential in targeted cancer therapies .

Study on MCF7 Cell Line

In a study by Bouabdallah et al., the compound was screened against the MCF7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations as low as 3.79 µM, suggesting strong anticancer properties .

Study on Autophagy Induction

Research conducted by Fan et al. demonstrated that specific derivatives could induce autophagy in A549 lung cancer cells without triggering apoptosis. The compounds exhibited IC50 values around 0.95 nM for autophagy induction .

Propriétés

IUPAC Name |

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXBUERZFCPKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372386 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

123066-64-8 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.